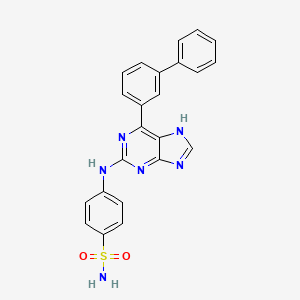
CDK2 inhibitor 73
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK2-IN-4は、サイクリン依存性キナーゼ2(CDK2)の高度に選択的な阻害剤です。サイクリン依存性キナーゼ2は、細胞周期の調節、特にG1期からS期への移行に関与する重要な酵素です。 CDK2-IN-4は、CDK2を選択的に阻害することにより、がん細胞の制御不能な増殖を抑制する能力があるため、がん研究において大きな可能性を示しています .
準備方法
CDK2-IN-4の合成には、コア構造の調製から始まり、さまざまな置換基を導入して阻害活性を高めるまで、いくつかのステップが含まれます。一般的な合成経路の1つは、ピラゾロ[3,4-d]ピリミジン誘導体の使用です。 反応条件には、一般的に有機溶媒、触媒、制御された温度の使用が含まれ、高収率と純度が保証されます . 工業生産方法は、同様の反応条件を使用する大規模合成ですが、効率と費用対効果を最適化しています .
化学反応の分析
科学的研究の応用
Comprehensive Data Tables
Case Studies
-
Triple-Negative Breast Cancer (TNBC)
- Study Findings : In a study evaluating various CDK2 inhibitors, compound 11l demonstrated significant anti-proliferative effects on MDA-MB-231 TNBC cells with an IC50 of 0.019 μM. The study highlighted that treatment with this compound led to increased cell cycle arrest in the G2/M phase and apoptosis induction, suggesting its potential as a novel therapeutic agent for TNBC .
-
Melanoma and Leukemia
- Study Findings : The compound DC-K2in212 exhibited potent anti-proliferative activity against A2058 melanoma and MV4-11 leukemia cell lines while showing minimal toxicity to normal human cell lines (MRC5 and LX2). This selectivity is attributed to its binding mode similar to that of this compound, reinforcing the importance of selectivity in minimizing side effects during treatment .
- Colorectal Cancer
作用機序
CDK2-IN-4は、サイクリン依存性キナーゼ2の活性部位に選択的に結合することにより、そのキナーゼ活性を阻害することによって効果を発揮します。この阻害は、細胞周期の進行(G1期からS期への移行)に不可欠な網膜芽細胞腫タンパク質など、下流の標的のリン酸化を阻止します。 この経路を遮断することにより、CDK2-IN-4は効果的に細胞の増殖を停止させ、がん細胞のアポトーシスを誘導します .
類似の化合物との比較
CDK2-IN-4は、サイクリン依存性キナーゼ1などの他のサイクリン依存性キナーゼよりも、サイクリン依存性キナーゼ2に対する高い選択性を持つため、独特です。この選択性は、標的外効果を最小限に抑え、治療効果を高めるために重要です。類似の化合物には以下が含まれます。
ロスコビチン: より広範な特異性を持つ別のサイクリン依存性キナーゼ阻害剤です。
パルボシクリブ: 乳がんの治療に使用される、サイクリン依存性キナーゼ4およびサイクリン依存性キナーゼ6の選択的な阻害剤です。
ミルシクリブ: サイクリン依存性キナーゼ2を含む複数のサイクリン依存性キナーゼに対する活性を持つサイクリン依存性キナーゼ阻害剤です .
CDK2-IN-4は、サイクリン依存性キナーゼ2に対する優れた選択性と効力により際立っており、がん研究および潜在的な治療的応用における貴重なツールとなっています。
類似化合物との比較
CDK2-IN-4 is unique due to its high selectivity for cyclin-dependent kinase 2 over other cyclin-dependent kinases, such as cyclin-dependent kinase 1. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:
Roscovitine: Another cyclin-dependent kinase inhibitor with broader specificity.
Palbociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, used in breast cancer treatment.
Milciclib: A cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases, including cyclin-dependent kinase 2 .
CDK2-IN-4 stands out due to its exceptional selectivity and potency against cyclin-dependent kinase 2, making it a valuable tool in cancer research and potential therapeutic applications.
生物活性
Cyclin-dependent kinase 2 (CDK2) is a critical enzyme involved in cell cycle regulation, making it a prominent target for cancer therapy. CDK2 inhibitor 73, also known as CDKI-73, has garnered attention due to its potential efficacy against various cancers, particularly those exhibiting resistance to standard therapies. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
CDK2 functions in conjunction with cyclins to facilitate the transition between different phases of the cell cycle. Inhibition of CDK2 disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism of action for this compound involves the selective binding to the ATP-binding site of CDK2, which prevents its activation and subsequent phosphorylation of target proteins necessary for cell cycle progression.
Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental models:
-
In Vitro Studies :
- A study demonstrated that CDKI-73 exhibited submicromolar antiproliferative activity against multiple cancer cell lines, including HCT-116 colorectal cancer cells. The compound significantly reduced the phosphorylation of retinoblastoma protein at Ser807/811, indicating effective inhibition of CDK2 activity .
- Another investigation reported that CDKI-73 induced G2/M phase cell cycle arrest and promoted apoptosis in treated cells, confirming its potential as an effective anticancer agent .
-
In Vivo Studies :
- Preclinical trials using xenograft models have shown that administration of CDKI-73 resulted in notable tumor regression in various cancer types, including breast and colorectal cancers. The compound's ability to inhibit tumor growth was linked to its selective targeting of CDK2 while sparing other kinases, thus minimizing off-target effects .
Case Study 1: Colorectal Cancer
A preclinical study utilizing HCT-116 xenografts demonstrated that treatment with CDKI-73 led to a significant decrease in tumor volume compared to control groups. The study reported a reduction in tumor size by approximately 70% after four weeks of treatment, highlighting the compound's potency against colorectal cancer .
Case Study 2: Breast Cancer
In another study focusing on breast cancer models with CCNE1 amplification, CDKI-73 showed promising results in overcoming resistance to conventional therapies. The compound induced hypophosphorylation of retinoblastoma protein and facilitated therapy-induced senescence (TIS), suggesting its potential role in combination therapies for resistant breast cancers .
Table 1: Biological Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action | Observations |
|---|---|---|---|
| HCT-116 | 0.025 | G2/M phase arrest | Induces apoptosis |
| A2058 (Melanoma) | 0.030 | Inhibition of phosphorylation | Reduced proliferation |
| MV4-11 (Leukemia) | 0.020 | Induces apoptosis | Significant tumor reduction |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Tumor Volume Reduction (%) | Treatment Duration (weeks) | Notes |
|---|---|---|---|
| Colorectal | 70% | 4 | Significant reduction in tumor size |
| Breast | 65% | 6 | Overcomes resistance to standard therapy |
特性
IUPAC Name |
4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRWXRQJGJIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













